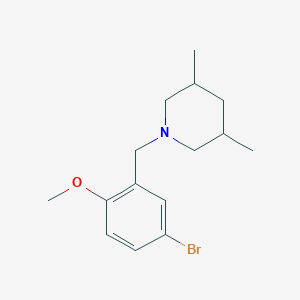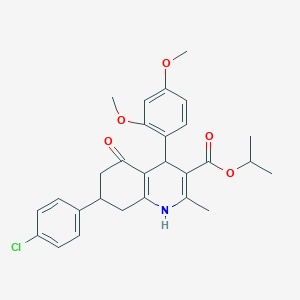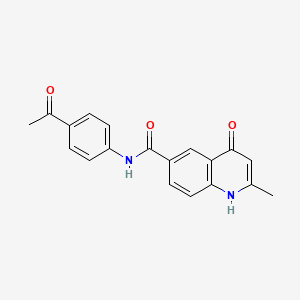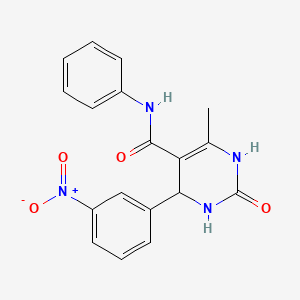
1-(5-bromo-2-methoxybenzyl)-3,5-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromo-2-methoxybenzyl)-3,5-dimethylpiperidine, also known as BRDMP, is a chemical compound with potential applications in scientific research. This organic molecule has a unique structure that makes it a promising candidate for various studies, including drug discovery, neuroscience, and medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-methoxybenzyl)-3,5-dimethylpiperidine is not fully understood, but it is believed to act as a modulator of dopamine and serotonin receptors. Studies have shown that this compound can bind to both D2 and 5-HT2A receptors, which are involved in the regulation of mood, cognition, and behavior. By modulating the activity of these receptors, this compound can influence the release of neurotransmitters and the activity of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including changes in dopamine and serotonin levels, alterations in behavior and cognition, and modulation of neuronal activity. Studies have shown that this compound can increase dopamine and serotonin release in the brain, leading to changes in mood and behavior. Additionally, this compound has been shown to modulate neuronal activity in various brain regions, including the prefrontal cortex and striatum.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(5-bromo-2-methoxybenzyl)-3,5-dimethylpiperidine in lab experiments is its unique structure, which makes it a promising candidate for the development of new drugs and ligands. Additionally, this compound can cross the blood-brain barrier, making it a useful tool for studying the function of neurotransmitter systems in the brain. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
Future Directions
There are several future directions for research on 1-(5-bromo-2-methoxybenzyl)-3,5-dimethylpiperidine, including the development of new drugs and ligands, the investigation of its potential therapeutic applications, and the study of its mechanism of action. Additionally, future studies could focus on the optimization of the synthesis method for this compound to improve its purity and yield. Overall, this compound is a promising compound with potential applications in various scientific research fields.
Synthesis Methods
The synthesis of 1-(5-bromo-2-methoxybenzyl)-3,5-dimethylpiperidine involves a multistep process that starts with the reaction of 2-methoxy-5-bromo-benzyl chloride with 3,5-dimethylpiperidine. The resulting intermediate undergoes further reactions, including reduction and cyclization, to yield the final product. The purity and yield of this compound can be improved by using appropriate purification techniques, such as column chromatography and recrystallization.
Scientific Research Applications
1-(5-bromo-2-methoxybenzyl)-3,5-dimethylpiperidine has potential applications in various scientific research fields, including drug discovery, neuroscience, and medicinal chemistry. As a piperidine derivative, this compound can be used as a lead compound for the development of new drugs with improved pharmacological properties. Its unique structure and chemical properties make it a promising candidate for the design of selective ligands for various receptors, including dopamine and serotonin receptors.
In neuroscience, this compound can be used as a tool to study the function of neurotransmitter systems. Its ability to cross the blood-brain barrier makes it a useful probe for investigating the role of dopamine and serotonin in brain function and behavior. Additionally, this compound can be used to study the pharmacology of various drugs that target these neurotransmitter systems.
properties
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-3,5-dimethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO/c1-11-6-12(2)9-17(8-11)10-13-7-14(16)4-5-15(13)18-3/h4-5,7,11-12H,6,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIRFTYTVDUSAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=C(C=CC(=C2)Br)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(2,5-dimethyl-3-furyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B5140746.png)

![7-[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5140775.png)
![N-[2-(2-ethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5140782.png)

![N-1,3-benzothiazol-2-yl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5140785.png)


![1-chloro-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5140796.png)


![4-({2-cyano-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]vinyl}amino)benzenesulfonamide](/img/structure/B5140821.png)
